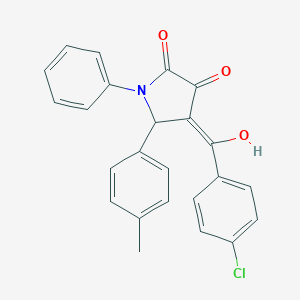

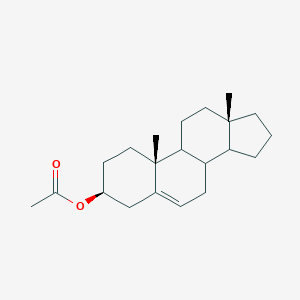

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2010 by scientists at Acetylon Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

HDAC6 is a class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one increases the acetylation levels of these proteins, leading to altered cellular processes. For example, increased acetylation of α-tubulin can lead to destabilization of microtubules, which is important for cell division and migration. In addition, increased acetylation of HSP90 can lead to increased protein folding and chaperone activity, which is important for protein homeostasis.

Biochemical and Physiological Effects:

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, potentially through the modulation of microtubule dynamics and HSP90 chaperone activity. In neurodegenerative disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance autophagy and reduce protein aggregation, potentially through the modulation of α-tubulin acetylation. In autoimmune disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and cytokine production, potentially through the modulation of NF-κB signaling.

Vorteile Und Einschränkungen Für Laborexperimente

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its selectivity for HDAC6 and its ability to modulate multiple cellular processes. However, there are also limitations to its use in lab experiments. For example, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has low solubility and poor pharmacokinetic properties, which can limit its efficacy in vivo. In addition, the off-target effects of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other HDAC isoforms and non-histone proteins can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to study its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more selective and potent HDAC6 inhibitors may provide new opportunities for therapeutic intervention in various diseases.

Synthesemethoden

The synthesis of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the reaction of cyclohexanone with ethyl acetoacetate to yield 1,5-diketone. The 1,5-diketone is then reacted with 4-fluorobenzaldehyde to produce 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to selectively inhibit HDAC6, which plays a critical role in regulating cellular processes such as protein degradation, microtubule dynamics, and autophagy. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can modulate these cellular processes and potentially lead to therapeutic benefits.

Eigenschaften

Molekularformel |

C18H20FNO3 |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

3-acetyl-1-cyclohexyl-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-9-13(19)10-8-12)20(18(23)17(15)22)14-5-3-2-4-6-14/h7-10,14,16,22H,2-6H2,1H3 |

InChI-Schlüssel |

NJDKFOKMCRBASE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |

Kanonische SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)

![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)

![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)

![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)

![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)

![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)

![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)

![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)

![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)

![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)